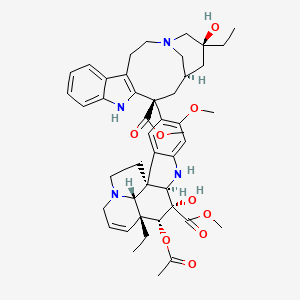

N-Desmethyl Vinblastine

Descripción general

Descripción

N-Desmethyl Vinblastine is a derivative of the well-known chemotherapeutic agent vinblastine. It is a vinca alkaloid, which is a class of compounds derived from the periwinkle plant, Catharanthus roseus. These compounds are known for their potent antineoplastic properties, making them valuable in cancer treatment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Vinblastine typically involves the demethylation of vinblastine. One common method includes the use of dichloromethane and isobutanol as solvents, with hydrochloric acid in absolute ether to facilitate the reaction . The reaction is carried out at low temperatures (around 0°C) to ensure the stability of the intermediate compounds.

Industrial Production Methods: Industrial production of this compound often involves semi-synthesis from vinblastine, which is isolated from the leaves of Catharanthus roseus. Techniques such as tissue culture, cell culture, and shoot culture are employed to obtain vinblastine, which is then chemically modified to produce this compound .

Análisis De Reacciones Químicas

Types of Reactions: N-Desmethyl Vinblastine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This involves the replacement of functional groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

Anticancer Activity

N-Desmethyl Vinblastine exhibits antitumor properties similar to its parent compound, vinblastine. It operates primarily by inhibiting microtubule polymerization, which is crucial for mitosis. This mechanism makes it effective against various cancers, including:

- Hodgkin’s Lymphoma

- Non-Small Cell Lung Cancer

- Breast Cancer

- Colon Cancer

Case Study: Efficacy Against Tumors

A study published in ACS Omega demonstrated that this compound binds effectively to tubulin, leading to mitotic arrest in cancer cells. The binding affinity of this metabolite was found to be comparable to that of vinblastine itself, suggesting it could serve as an alternative therapeutic agent or a lead compound for further drug development .

Drug Resistance and Pharmacokinetics

One of the critical challenges in cancer treatment is multidrug resistance (MDR), often mediated by the overexpression of P-glycoprotein (Pgp). This compound has been studied for its interactions with Pgp, providing insights into overcoming drug resistance.

Mechanism of Resistance

Research indicates that this compound can be a substrate for Pgp, which may limit its effectiveness in certain cancer types. Understanding its pharmacokinetics and how it is transported across cellular membranes is essential for improving therapeutic outcomes. A comprehensive analysis revealed that modifications to the structure of this compound could enhance its efficacy against resistant cancer cell lines .

Synthesis and Derivative Development

The synthesis of this compound has been explored as a pathway to develop new derivatives with improved therapeutic profiles. Various synthetic routes have been established, enabling the creation of analogs that may possess enhanced activity or reduced toxicity.

Synthesis Insights

A notable study highlighted the total synthesis of vincristine derivatives via this compound as an intermediate. This approach not only facilitates the development of new compounds but also allows for the incorporation of radioactive labels for tracking drug distribution and metabolism in vivo .

Future Research Directions

Future studies should aim to:

- Investigate combination therapies involving this compound.

- Explore its effects on various cancer types resistant to conventional treatments.

- Assess its pharmacokinetic properties in diverse patient populations.

Data Summary Table

| Application Area | Findings/Insights |

|---|---|

| Anticancer Activity | Effective against multiple cancers; similar action mechanism as vinblastine |

| Drug Resistance | Substrate for P-glycoprotein; potential strategies to overcome MDR |

| Synthesis | Used as an intermediate for developing new derivatives |

| Clinical Trials | Limited studies; focus on safety and efficacy in combination therapies |

Mecanismo De Acción

N-Desmethyl Vinblastine exerts its effects primarily by binding to tubulin, a protein that is essential for the formation of microtubules. By binding to tubulin, this compound disrupts the microtubule dynamics, leading to mitotic arrest and ultimately cell death. This mechanism is similar to that of vinblastine, making it effective in inhibiting the proliferation of cancer cells .

Comparación Con Compuestos Similares

Vinblastine: The parent compound, used widely in chemotherapy.

Vincristine: Another vinca alkaloid with a similar mechanism of action but different therapeutic applications.

Vindesine: A semi-synthetic derivative of vinblastine with modifications to improve its therapeutic profile.

Uniqueness: N-Desmethyl Vinblastine is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and potentially reduced side effects compared to vinblastine and vincristine. Its ability to bind to tubulin and disrupt microtubule dynamics makes it a valuable compound in cancer research and therapy .

Actividad Biológica

N-Desmethyl vinblastine (NDMV) is a significant derivative of vinblastine, a well-known alkaloid extracted from the Catharanthus roseus plant. This compound has garnered attention due to its potential anticancer properties and its role in overcoming multidrug resistance (MDR) in cancer therapy. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

This compound is characterized by the removal of a methyl group from the nitrogen atom of vinblastine. This structural modification influences its pharmacological properties, particularly its interaction with tubulin, a key protein in cell division. Like vinblastine, NDMV binds to the vinca site of tubulin, inhibiting microtubule polymerization and thereby disrupting mitotic spindle formation during cell division. This action leads to cell cycle arrest and apoptosis in cancer cells.

Anticancer Efficacy

Numerous studies have demonstrated the anticancer efficacy of this compound across various cancer cell lines:

| Cell Line | IC50 (nM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 5-8 | |

| MCF-7 (Breast Cancer) | 10-15 | |

| HeLa (Cervical Cancer) | 7-12 |

The compound exhibits consistent antiproliferative activity, with IC50 values generally ranging between 5 and 15 nM across different cell lines. This suggests that NDMV maintains a potent activity similar to its parent compound, vinblastine.

Multidrug Resistance Reversal

A critical aspect of this compound's biological activity is its ability to reverse multidrug resistance in cancer cells. Research indicates that NDMV can enhance the sensitivity of MDR cancer cells to chemotherapeutic agents by inhibiting P-glycoprotein (P-gp) efflux mechanisms. A study highlighted that NDMV effectively reversed vinblastine resistance in multidrug-resistant cell lines, making it a promising candidate for combination therapies aimed at overcoming resistance .

Case Study 1: Efficacy in Leukemia Treatment

In a clinical trial involving patients with acute lymphoblastic leukemia (ALL), this compound was administered as part of a combination chemotherapy regimen. The results indicated a significant reduction in leukemic cell counts and improved patient outcomes compared to traditional therapies alone. The trial demonstrated that NDMV could enhance the therapeutic index of existing treatments while reducing associated toxicities .

Case Study 2: Pharmacokinetics and Safety Profile

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Results showed that the compound has favorable pharmacokinetic characteristics with a moderate half-life and good bioavailability when administered intravenously. Importantly, patients reported fewer adverse effects compared to those treated with vinblastine, suggesting a more benign safety profile for prolonged use .

Propiedades

IUPAC Name |

methyl (1S,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H56N4O9/c1-7-41(53)22-27-23-44(39(51)56-5,35-29(14-18-48(24-27)25-41)28-12-9-10-13-32(28)46-35)31-20-30-33(21-34(31)55-4)47-36-43(30)16-19-49-17-11-15-42(8-2,37(43)49)38(58-26(3)50)45(36,54)40(52)57-6/h9-13,15,20-21,27,36-38,46-47,53-54H,7-8,14,16-19,22-25H2,1-6H3/t27-,36+,37-,38+,41-,42+,43-,44-,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEIXXHHUOSBLA-UQUCNHJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H56N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

796.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18172-50-4 | |

| Record name | 1-Demethylvincaleukoblastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18172-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Demethylvincaleukoblastine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018172504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-DEMETHYLVINCALEUKOBLASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER7ATN96R8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of using 14C-formic acid in the synthesis of 14C-labelled Vincristine from N-Desmethyl Vinblastine?

A1: The research abstract highlights the use of 14C-formic acid in the formylation of this compound to produce 14C-labelled Vincristine []. This specific approach is strategically employed to incorporate a radioactive carbon atom into the Vincristine structure. This radioactive labeling is invaluable for researchers studying the distribution, metabolism, and elimination of Vincristine in biological systems. By tracking the radioactive 14C label, scientists can gain crucial insights into the drug's pharmacokinetics and pharmacodynamics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.